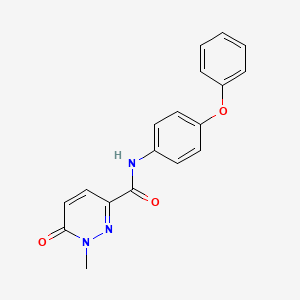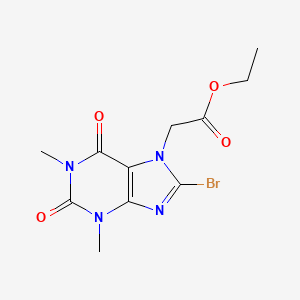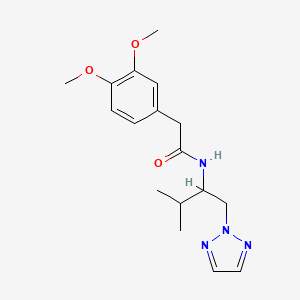![molecular formula C10H17NO3 B2985085 tert-Butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 1540700-97-7](/img/structure/B2985085.png)
tert-Butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate” is a chemical compound with the CAS Number: 2165391-70-6 . It has a molecular weight of 199.25 . The compound is also known by its IUPAC name, tert-butyl (1R,5S,6s)-6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate .
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . and should be stored in a refrigerator . More specific physical and chemical properties like melting point, boiling point, etc., are not available in the current resources.Applications De Recherche Scientifique
Scalable Synthesis of Enantiomerically Pure Compounds
An efficient scalable route for synthesizing enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate demonstrates significant improvements over original methods. This approach starts from commercially available chiral lactone, featuring a key step of epimerization/hydrolysis to avoid tedious purification, scaled up to produce kilogram amounts in 43% yield over nine chemical transformations (Maton et al., 2010).
Synthesis of Substituted Piperidines
The synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate via regioselective ring-opening of a racemic N-Boc-protected 7-oxa-3-azabicyclo[4.1.0]heptane leads to a new scaffold for preparing substituted piperidines. The terminal alkyne converts into 1,4- and 1,5-disubstituted 1,2,3-triazoles through 1,3-dipolar cycloaddition reactions with organic azides (Harmsen et al., 2011).
Piperidine Derivatives Fused to a Tetrahydrofuran Ring
The intramolecular nucleophilic opening of the oxirane ring in tert-butyl 6-(2-hydroxyethyl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate under specific conditions yields tert-butyl (3aR,7aS)-3a-hydroxyhexahydrofuro[2,3-c]pyridine-6(2H)-carboxylate. This process is followed by a reaction that forms 2,3,4,5,6,7-hexahydrofuro[2,3-c]pyridine derivatives, demonstrating the compound's utility in synthesizing complex piperidine derivatives (Moskalenko & Boev, 2014).
Amidyl Radical Cyclization
A methodology involving treatment of an olefinic hydroxamic acid with tert-butylsulfinyl chloride and Hunig’s base, in the presence of a radical trap, affords a functionalized product derived from an amidyl radical cyclization. This approach has been utilized in a formal total synthesis of the 6-azabicyclo[3.2.1]octane-containing indole alkaloid peduncularine, showcasing the compound's role in facilitating complex organic transformations (Lin, Stien, & Weinreb, 2000).
Synthesis of Stereoselective Compounds
A synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid highlights the versatility of tert-Butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate in creating stereoselective compounds. This development significantly shortens known literature procedures for synthesizing these unnatural amino acids, with potential applications in pharmaceutical development (Bakonyi et al., 2013).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 . A Material Safety Data Sheet (MSDS) should be consulted for comprehensive safety and handling information .
Propriétés
IUPAC Name |
tert-butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-4-6-7(5-11)8(6)12/h6-8,12H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWSDBRXBABRTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[2-(4-sulfamoylphenyl)ethyl]piperidine-3-carboxamide](/img/structure/B2985009.png)
![2-[2-(4-Methoxyphenyl)-1-pyrrolidinyl]acetamide](/img/structure/B2985010.png)


![2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2985015.png)
![N-(4-chlorophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2985016.png)
![Benzyl[3-(dimethylamino)propyl]amine dihydrochloride](/img/no-structure.png)
![5-bromo-2-chloro-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2985022.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-isopropylphenyl)acetamide](/img/structure/B2985024.png)